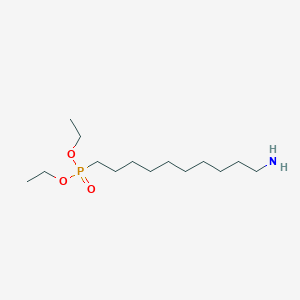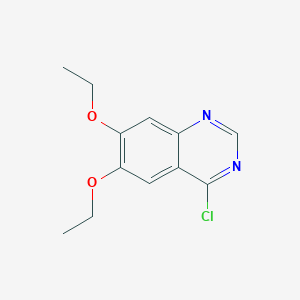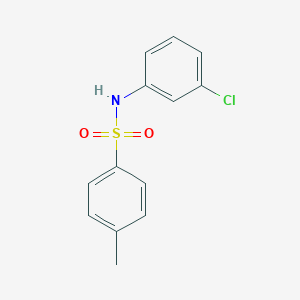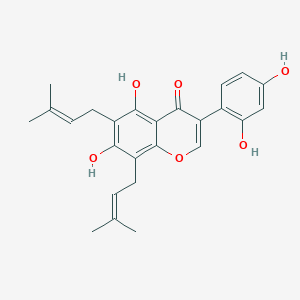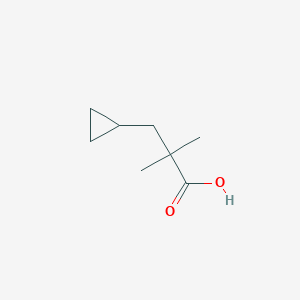
5-(4-Methoxyphenyl)pyrazin-2-amine
Vue d'ensemble
Description
5-(4-Methoxyphenyl)pyrazin-2-amine is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol It is characterized by the presence of a pyrazine ring substituted with a 4-methoxyphenyl group and an amino group at the 2-position
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases. Its unique structure allows for the design of derivatives with enhanced biological activity.
Industry: In the materials science field, 5-(4-Methoxyphenyl)pyrazin-2-amine is used in the development of advanced materials with specific electronic and optical properties.
Orientations Futures
The future directions for research on “5-(4-Methoxyphenyl)pyrazin-2-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. This could include the development of more efficient synthesis methods, investigation of its reactivity with other compounds, and testing for potential pharmaceutical applications .
Méthodes De Préparation
The synthesis of 5-(4-Methoxyphenyl)pyrazin-2-amine typically involves the reaction of 2-amino-5-chloropyrazine with 4-methoxyphenylmagnesium bromide . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
5-(4-Methoxyphenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation typically include the corresponding pyrazine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazine ring, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides, resulting in the formation of substituted pyrazine derivatives.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxyphenyl)pyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
5-(4-Methoxyphenyl)pyrazin-2-amine can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indole: This compound shares the 4-methoxyphenyl group but has an indole ring instead of a pyrazine ring.
5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring and is studied for its potential as an enzyme inhibitor.
The uniqueness of this compound lies in its pyrazine ring, which imparts distinct chemical and biological properties compared to its indole and imidazole counterparts.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYUUWJQSLZZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576685 | |
| Record name | 5-(4-Methoxyphenyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119738-50-0 | |
| Record name | 5-(4-Methoxyphenyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


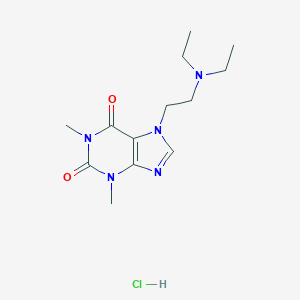
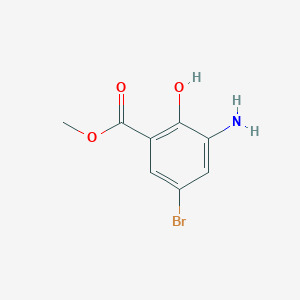
![2-[(Z)-2-bromoethenyl]pyridine](/img/structure/B176697.png)

